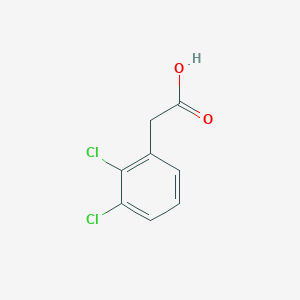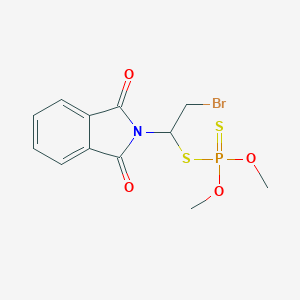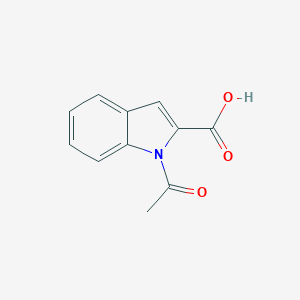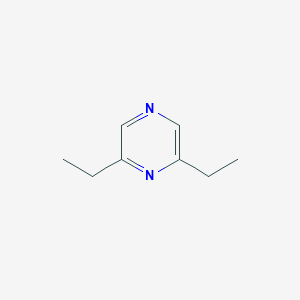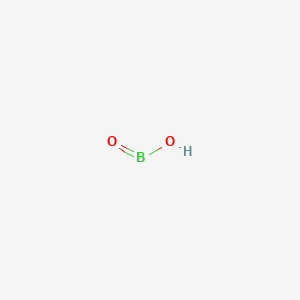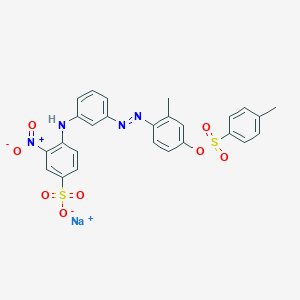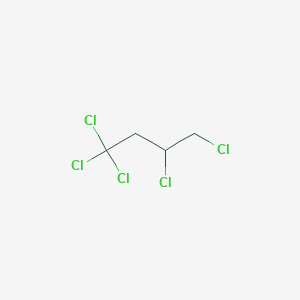
1,1,1,3,4-Pentachlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,4-Pentachlorobutane is a chlorinated hydrocarbon compound that has been widely used in scientific research due to its unique properties. This compound is a colorless liquid that is soluble in organic solvents and has a high boiling point. It is mainly used as a solvent for various chemical reactions and as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1,1,3,4-Pentachlorobutane is not well understood. However, it is believed to act as a non-specific inhibitor of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Effets Biochimiques Et Physiologiques
1,1,1,3,4-Pentachlorobutane has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce oxidative stress and DNA damage in various cell types. It has also been shown to cause liver damage and kidney damage in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,1,1,3,4-Pentachlorobutane in lab experiments is its ability to act as a non-specific inhibitor of enzymes involved in various metabolic pathways. This compound can be used to study the effects of enzyme inhibition on various metabolic processes. However, the main limitation of using this compound is its toxicity. This compound is highly toxic and can cause serious health problems if not handled properly.
Orientations Futures
There are many future directions for research on 1,1,1,3,4-Pentachlorobutane. One area of research could focus on the development of safer alternatives to this compound for use in scientific research. Another area of research could focus on the development of new methods for the synthesis of this compound that are more environmentally friendly. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on various metabolic processes.
Méthodes De Synthèse
The synthesis of 1,1,1,3,4-Pentachlorobutane can be achieved by the reaction of 1,1,1-Trichloro-3,3,3-trifluoropropane with aluminum chloride. This reaction produces a mixture of isomers, including 1,1,1,3,4-Pentachlorobutane.
Applications De Recherche Scientifique
1,1,1,3,4-Pentachlorobutane has been widely used in scientific research due to its unique properties. It is mainly used as a solvent for various chemical reactions and as a starting material for the synthesis of other compounds. This compound has been used in the synthesis of pesticides, pharmaceuticals, and other organic compounds.
Propriétés
Numéro CAS |
1071-08-5 |
|---|---|
Nom du produit |
1,1,1,3,4-Pentachlorobutane |
Formule moléculaire |
C4H5Cl5 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
1,1,1,3,4-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c5-2-3(6)1-4(7,8)9/h3H,1-2H2 |
Clé InChI |
WKGSGSWERJVAAR-UHFFFAOYSA-N |
SMILES |
C(C(CCl)Cl)C(Cl)(Cl)Cl |
SMILES canonique |
C(C(CCl)Cl)C(Cl)(Cl)Cl |
Synonymes |
1,1,1,3,4-Pentachlorobutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



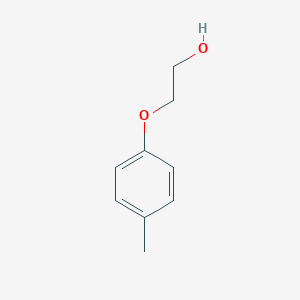
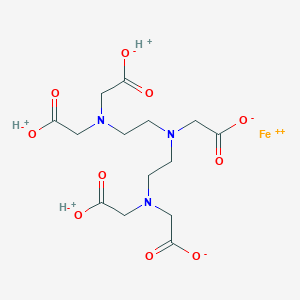
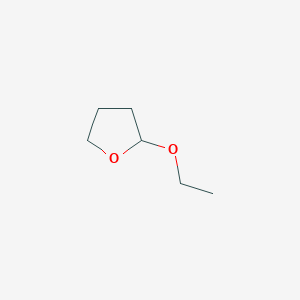
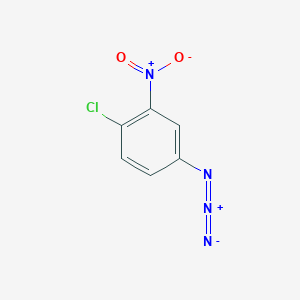
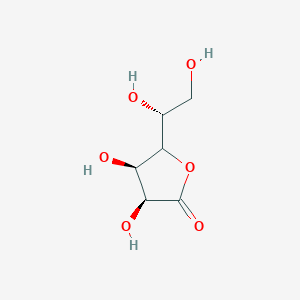
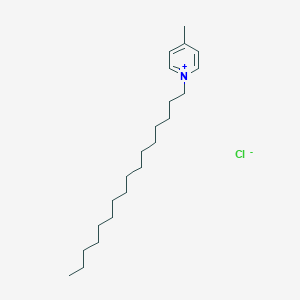
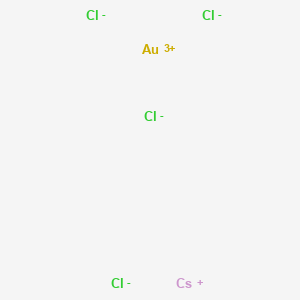
acetic acid](/img/structure/B85405.png)
